molecular formula C17H17BrN2O4 B6621692 N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide

N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B6621692
M. Wt: 393.2 g/mol
InChI Key: PHTXRWQRUNFBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-Bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide is an organic compound of considerable interest due to its unique structural properties and potential applications in various fields. This compound contains distinct bromophenoxy and methylphenoxy groups, linked through an acetohydrazide moiety. Its structure suggests potential utility in medicinal chemistry, material science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide: : Typically, this compound can be synthesized through a multi-step process:

    • Starting with 4-bromophenol and 4-methylphenol, the initial step involves their conversion to their respective phenoxyacetic acids.

    • These acids are then activated, often via formation of their acyl chloride derivatives, which can be achieved using reagents like thionyl chloride.

    • Following this, these activated acyl chlorides are reacted with hydrazine hydrate to form the corresponding acetohydrazide.

Industrial Production Methods

  • Industrially, the synthesis would be scaled up, maintaining stringent conditions to ensure the purity and yield. This might include the use of automated reactors and high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution, especially at the bromine site.

  • Oxidation and Reduction Reactions: : Given the presence of various functional groups, it can participate in selective oxidation and reduction processes.

  • Condensation Reactions: : The acetohydrazide moiety can partake in condensation reactions forming various hydrazone derivatives.

Common Reagents and Conditions

  • For substitution reactions: reagents like sodium iodide or other nucleophiles.

  • For oxidation: reagents like potassium permanganate or hydrogen peroxide.

  • For reduction: hydrogen gas in the presence of palladium on carbon catalyst.

Major Products

  • The products vary depending on the reaction, ranging from substituted derivatives to hydrazones and even complex heterocycles.

Scientific Research Applications

Chemistry

  • As a precursor to synthesize more complex molecules, particularly those with potential pharmacological activity.

Biology

  • Its derivatives might be screened for biological activities such as antimicrobial or antitumor properties.

Medicine

  • The compound or its derivatives may act as potential drug candidates, especially in targeting specific enzymes or receptors.

Industry

  • Utilized in the synthesis of polymers or materials with specific electronic or optical properties.

Mechanism of Action

  • The compound's mechanism of action in biological systems would typically involve interaction with specific molecular targets, such as enzymes or receptors.

  • These interactions could modulate biological pathways, leading to observed effects like inhibition of microbial growth or modulation of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide

  • N'-[2-(4-methylphenoxy)acetyl]-2-(4-bromophenoxy)acetohydrazide

Uniqueness

  • The presence of the bromophenoxy group can impart different reactivity and potential biological activity compared to its chlorophenoxy or unsubstituted counterparts.

  • These variations can be leveraged to fine-tune the compound's properties for specific applications.

N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide stands out due to its versatile reactivity and potential in various scientific domains, from synthetic chemistry to medicinal research. Its unique structural features open avenues for exploring new derivatives with tailored properties.

Properties

IUPAC Name

N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-12-2-6-14(7-3-12)23-10-16(21)19-20-17(22)11-24-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTXRWQRUNFBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.